molecular formula C9H18O2 B3194642 4,6-Dimethyl-heptanoic acid CAS No. 855898-16-7

4,6-Dimethyl-heptanoic acid

Cat. No.: B3194642
CAS No.: 855898-16-7
M. Wt: 158.24 g/mol
InChI Key: SHCPZJCXICJLIZ-UHFFFAOYSA-N
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Description

4,6-Dimethyl-heptanoic acid is a useful research compound. Its molecular formula is C9H18O2 and its molecular weight is 158.24 g/mol. The purity is usually 95%.
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Scientific Research Applications

1. Structural Analysis and Hydrogen Bonding Patterns

A study by Abell et al. (1991) investigated the hydrogen bonding patterns in keto acid phosphoranes, including compounds structurally related to 4,6-Dimethyl-heptanoic acid. X-ray crystallography and spectroscopy methods, such as Raman and infrared, were utilized to differentiate various modes of hydrogen bonding in these compounds (Abell, Trent, & Morris, 1991).

2. Fragrance Materials and Toxicology

Research on fragrance materials, specifically those in the same structural group as this compound, was conducted by Mcginty et al. (2010). This study provided a detailed toxicologic and dermatologic review, contributing to the understanding of the safety of such fragrance materials (Mcginty, Scognamiglio, Letizia, & Api, 2010).

3. Kinetics of Hydrolysis by Enzymes

Angus (1976) investigated the hydrolysis kinetics of various diketo acids by fumarylacetoacetate fumarylhydrolase, including compounds similar to this compound. This study aimed to understand the enzymatic behavior and mechanism of action related to these compounds (Angus, 1976).

4. Analysis of Environmental Contaminants

Zhu et al. (2019) described a method for analyzing isomers/enantiomers of perfluorooctanoic acid in environmental media. This study highlights the analytical techniques relevant for compounds structurally similar to this compound and their implications in environmental sciences (Zhu, Harada, Zou, & Sun, 2019).

5. Synthesis and Optical Resolution

Shioji et al. (2001) described the synthesis of 5-oxo-(3S)-hydroxy-4,4-dimethylheptanoic acid, a compound related to this compound. This research contributes to the field of organic synthesis and the understanding of optical resolution processes (Shioji, Kawaoka, Miura, & Okuma, 2001).

6. Enantioselective Synthesis

Sugimura et al. (1990) worked on the preparation of optically pure heptanediols, which are structurally related to this compound. The study provides insights into enantioselective synthesis methods, which are crucial in pharmaceutical and chemical industries (Sugimura, Yoshikawa, Yoneda, & Tai, 1990).

Properties

IUPAC Name

4,6-dimethylheptanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2/c1-7(2)6-8(3)4-5-9(10)11/h7-8H,4-6H2,1-3H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHCPZJCXICJLIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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